molecular formula C21H19Cl2NO5 B3557045 dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3557045
M. Wt: 436.3 g/mol
InChI Key: LGIDREXCUSQVSF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups including two ester groups (dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate), a phenyl group (2,4-dichlorophenyl), and a furan ring (2-furyl). These functional groups could give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dichlorophenyl group could be introduced via electrophilic aromatic substitution, and the ester groups could be formed via a reaction with a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The dichlorophenyl and furyl groups are likely to contribute to the planarity of the molecule, while the ester groups could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. The ester groups could undergo hydrolysis in the presence of an acid or base. The dichlorophenyl group could undergo further electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the dichlorophenyl and furyl groups could make the compound relatively non-polar and lipophilic. The ester groups could make the compound susceptible to hydrolysis .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a reactant in a chemical reaction, future research could focus on optimizing the reaction conditions .

properties

IUPAC Name

dimethyl 4-[4-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-7-12(9-29-16)14-6-5-13(22)8-15(14)23/h5-9,19,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIDREXCUSQVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CO2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
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dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
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dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 4-[4-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

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